molecular formula C9H7NO4 B100980 2-(4-Nitrophenyl)malonaldehyde CAS No. 18915-53-2

2-(4-Nitrophenyl)malonaldehyde

Cat. No. B100980
CAS RN: 18915-53-2
M. Wt: 193.16 g/mol
InChI Key: AXZKOZLDEWIJPX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)malonaldehyde is a compound with the molecular formula C9H7NO4 . It has a molecular weight of 193.16 g/mol . The IUPAC name for this compound is 2-(4-nitrophenyl)propanedial .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Nitrophenyl)malonaldehyde include a molecular weight of 193.16 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The compound also has a topological polar surface area of 80 Ų .

Relevant Papers The search results include a paper on the catalytic reduction of 4-nitrophenol by nanostructured materials . This paper discusses the synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol . It also discusses the thermodynamics parameters related to the model catalytic reduction .

Scientific Research Applications

Proteomics Research

2-(4-Nitrophenyl)malonaldehyde is utilized in proteomics research as a biochemical tool. It’s particularly used for the study of protein structures and functions, as well as the identification of protein-protein interactions . Its reactivity with amino groups can be exploited in labeling studies to track proteins in complex biological systems.

Electrochemical Sensors

In analytical chemistry , this compound has been used in the development of electrochemical sensors . These sensors are designed for the sensitive and selective determination of biomarkers like malondialdehyde (MDA), which is a key indicator of oxidative stress and damage in biological samples .

Synthesis of Dipyrromethane Compounds

2-(4-Nitrophenyl)malonaldehyde plays a role in the synthesis of dipyrromethane compounds . These compounds are significant in medicinal chemistry for their potential therapeutic applications. The high selectivity and efficiency of this synthesis are crucial for producing high-purity compounds for further research .

Environmental Studies

In environmental studies , derivatives of 2-(4-Nitrophenyl)malonaldehyde are used to understand the degradation processes of nitrophenol compounds in the environment. These studies are essential for assessing the environmental impact and developing strategies for the remediation of contaminated sites .

Industrial Applications

In the industrial sector , 2-(4-Nitrophenyl)malonaldehyde is used in the manufacturing of various chemical products. Its properties are leveraged in the synthesis of dyes, pigments, and other intermediates that require specific nitrophenylated structures .

Pharmacological Research

This compound is also significant in pharmacological research . It’s used in the study of drug-protein interactions and the development of drug delivery systems. Understanding its behavior at the molecular level can lead to the design of more effective pharmaceuticals .

Mechanism of Action

Target of Action

This compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules in the cell.

Mode of Action

As a biochemical used in proteomics research , it likely interacts with its targets through chemical reactions, possibly involving its aldehyde groups.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

Its use in proteomics research suggests it may have effects on protein structure or function.

properties

IUPAC Name

2-(4-nitrophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZKOZLDEWIJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508158
Record name (4-Nitrophenyl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)malonaldehyde

CAS RN

18915-53-2
Record name (4-Nitrophenyl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Nitrophenyl)malonaldehyde
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